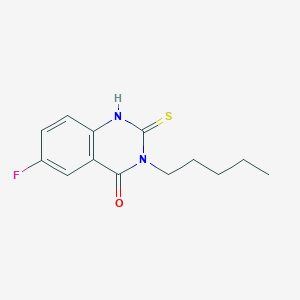

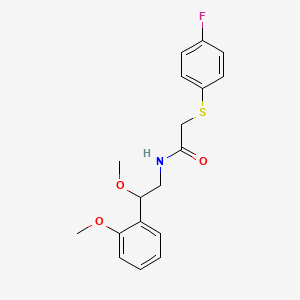

![molecular formula C8H10ClN3O B2750549 (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride CAS No. 2445790-43-0](/img/structure/B2750549.png)

(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[4,5-b]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Scientific Research Applications

Analgesic and Anti-inflammatory Agent

Imidazo[4,5-b]pyridine derivatives exhibit significant analgesic and nonsteroidal anti-inflammatory activities . This makes EN300-26869804 a potential candidate for the development of new pain relief medications. Its efficacy in reducing inflammation could also be explored in the context of chronic inflammatory diseases.

Antidepressant Activity

The compound has been associated with antidepressant effects . Research into EN300-26869804 could lead to the development of novel antidepressant drugs, particularly for patients who are resistant to current treatment options.

Cardiovascular Applications

EN300-26869804 shows promise in cardiotonic and antiarrhythmic activities, which could be beneficial in treating various cardiovascular conditions . Its potential to act as an antagonist of angiotensin II receptors, exhibiting hypotensive activity, is especially noteworthy for hypertension management .

Antimicrobial and Antiviral Properties

This compound has demonstrated antimicrobial and antiviral activities, suggesting its use in developing treatments for infections . Given the ongoing need for new antimicrobial agents, EN300-26869804 could be a valuable addition to the arsenal against resistant strains of bacteria and viruses.

Cytotoxic Activity

The cytotoxic properties of EN300-26869804 indicate its potential application in cancer research . It could be used to develop new chemotherapeutic agents that target cancer cells while sparing healthy cells.

Agricultural Applications

EN300-26869804 has been used in agriculture for the treatment of shoots of broad-leaved plants and in rodent control . Its effectiveness in these areas could lead to safer and more environmentally friendly pesticides and herbicides.

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3-methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.ClH/c1-11-7(5-12)10-6-3-2-4-9-8(6)11;/h2-4,12H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCULRLOUDCNFIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1N=CC=C2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

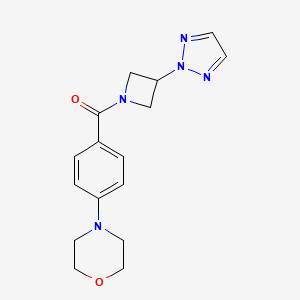

![1-[1-(1-Butylindol-2-yl)-2-phenylethyl]benzotriazole](/img/structure/B2750474.png)

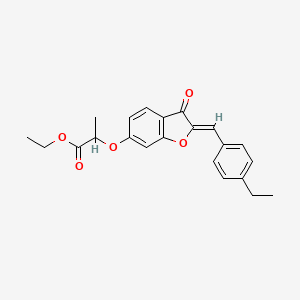

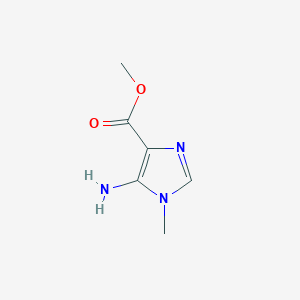

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2750475.png)

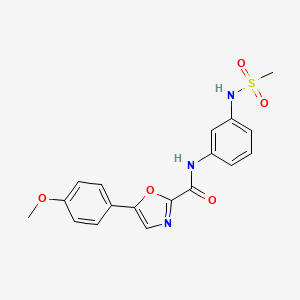

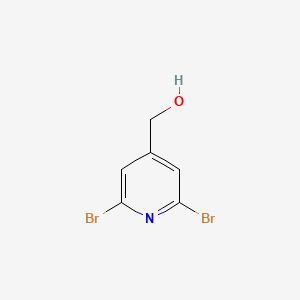

![N-(furan-2-ylmethyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2750477.png)

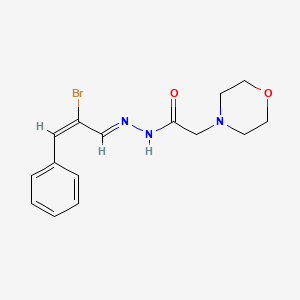

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B2750485.png)

![2-Amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2750487.png)